3-(3,3,3-Trifluoropropoxy)benzoic acid

Description

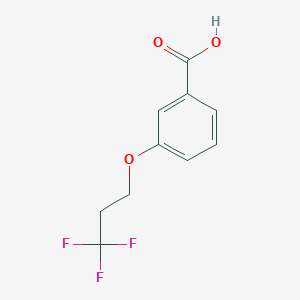

3-(3,3,3-Trifluoropropoxy)benzoic acid is a fluorinated derivative of benzoic acid featuring a trifluoropropoxy substituent at the 3-position of the aromatic ring. The trifluoropropoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, significantly altering the compound’s physicochemical properties, such as acidity, solubility, and metabolic stability.

Properties

IUPAC Name |

3-(3,3,3-trifluoropropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)4-5-16-8-3-1-2-7(6-8)9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDYKKSPPZYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Trifluorinated Propoxy Derivatives

- 4-Bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (): This pyrazole derivative shares the trifluoropropoxy group but incorporates a bromine atom and a fluoroethyl chain.

- 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoic acid (): A pharmaceutical intermediate with a trifluoropropoxy side chain. The stereochemistry (S-configuration) and additional heterocyclic moieties differentiate its biological activity, likely targeting enzymes or receptors in therapeutic contexts .

b. Benzoic Acid Derivatives

The trifluoropropoxy group reduces the pKa of benzoic acid (from ~4.2 to ~2.5–3.0), enhancing acidity compared to hydroxyl-substituted analogs. This increased acidity improves solubility in aqueous environments, critical for bioavailability in drug design .

Biological Activity

3-(3,3,3-Trifluoropropoxy)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid backbone with a trifluoropropoxy substituent. This structural modification is expected to influence its solubility, stability, and interaction with biological targets.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzoic acid can act as inhibitors of important enzymes. For example, compounds similar to this compound have shown inhibitory activity against dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (MtDHFR). The IC50 values for various substituted benzoic acids ranged from 7 to 40 μM, indicating moderate potency as potential anti-tuberculosis agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4e | 7 | Uncompetitive inhibition |

| MB872 | 40 | Competitive inhibition |

2. Proteasome and Autophagy Modulation

Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In human foreskin fibroblasts, these compounds promoted significant activation of cathepsins B and L, which are crucial for protein degradation . Specifically, the compound showed an activation rate of 467.3 ± 3.9% for cathepsins B and L in cell-based assays.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain benzoic acid derivatives exhibit low cytotoxic effects. For instance, compounds were tested against Hep-G2 and A2058 cell lines with minimal growth inhibition observed (less than 5%) . This suggests a favorable safety profile for further development.

Case Study 1: Anti-Tuberculosis Activity

In a study assessing the anti-tuberculosis potential of substituted benzoic acids, it was found that compounds with a trifluoropropoxy group exhibited promising activity against MtDHFR. The structure-activity relationship indicated that modifications at the aromatic ring could enhance binding affinity and inhibitory potency .

Case Study 2: Proteostasis Network Modulation

Another investigation focused on the role of benzoic acid derivatives in modulating proteostasis networks. The results highlighted that these compounds could significantly enhance proteasomal activity in aged fibroblasts, suggesting their potential as anti-aging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.